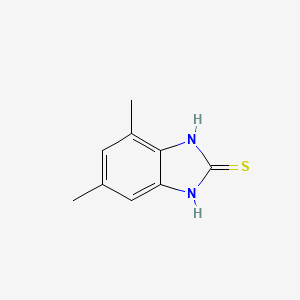

4,6-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

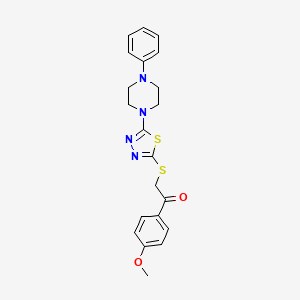

4,6-Dimethyl-1,3-dihydro-2H-benzimidazole-2-thione is a chemical compound with the linear formula C9H10N2S . It has a molecular weight of 178.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzimidazole-thione derivatives, including this compound, involves alkylation reactions . Alkylated, benzylated, and bromoalkylated benzimidazole-thione that intramolecularly heterocyclized to 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole were synthesized .Molecular Structure Analysis

The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . Furthermore, the molecular structures of certain derivatives were confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis

The main decomposition product of this compound acts as a nucleating agent for DMBI-H, boosting the conductivity of the final doped P(NDI2OD-T2) films .科学的研究の応用

Synthesis and Structural Analysis

- Synthesis of Derivatives : Benzimidazole-thione derivatives, including alkylated, benzylated, and bromoalkylated forms, have been synthesized. These derivatives can heterocyclize intramolecularly to form structures like 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole. Their chemical structures were characterized using various spectroscopic methods and X-ray single crystallography (El Ashry et al., 2015).

Biochemical Reactions and Potential Therapeutic Uses

- Investigation of Peroxidase Inhibition : Studies on the chemical and enzymatic oxidation of benzimidazoline-2-thiones have revealed their ability to inhibit thyroid peroxidase and lactoperoxidase, which can be therapeutically used to treat hyperthyroidism. The mechanism of inhibition and the formation of various reactive intermediates were explored, suggesting that these derivatives could represent a new class of antihyperthyroid drugs (Doerge et al., 1993).

Anticancer Properties

- Antiproliferative Activity : Certain heterocyclic systems derived from benzimidazole-thiones, like quinazoline-thiones and benzimidazol-ones, have shown significant antiproliferative activity against cancer cell lines such as HePG-2 and MCF-7. Some compounds exhibited cytotoxic activities comparable to the reference compound doxorubicin (Salem et al., 2020).

Catalytic Applications

- Phase Transfer Catalysis : 4,6-Dimethyl-5-[2-(2-methylprop-1-enyl)-1H-benzimidazol-1-yl]pyrimidine-2(5H)-thiones were generated under kinetically controlled phase transfer catalysis conditions. This involved the interaction between specific alkali and chloro compounds, yielding excellent yields of the desired benzimidazolo pyrimidines (Sharma et al., 2005).

Material Science and Electronics

- N-Type Dopant in Thin Films : A derivative of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole, specifically 4-(N,N-Dimethylamino)phenyl-substituted, has been used as an n-type dopant in PCBM thin films to control electrical conductivity. This study explored ways to increase the chemical stability of the dopant in solution phase and its effectiveness in electronic applications (Uebe et al., 2018).

作用機序

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

It’s worth noting that benzimidazole derivatives exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Benzimidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

It’s worth noting that benzimidazole derivatives are known for their broad range of biological activities, suggesting a variety of potential molecular and cellular effects .

Action Environment

It’s worth noting that benzimidazole derivatives are generally considered to be air stable, which can influence their action and efficacy .

将来の方向性

特性

IUPAC Name |

4,6-dimethyl-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJALJAICIIMXNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=S)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B2994997.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile](/img/structure/B2995003.png)

![2-{[(4-Fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2995008.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2995014.png)

![4-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B2995018.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2995019.png)